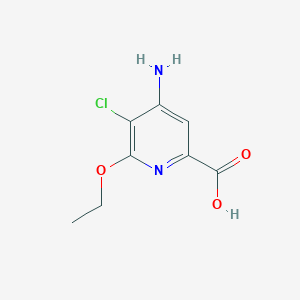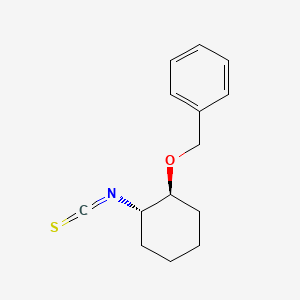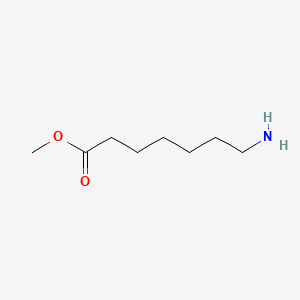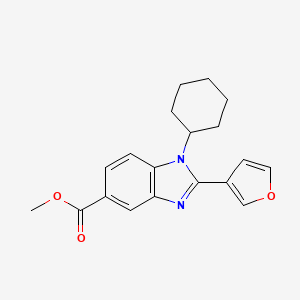
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- is an organic compound with the molecular formula C28H44O4 It is a derivative of 1,4-benzenedicarboxaldehyde, where the hydrogen atoms at the 2 and 5 positions are replaced by dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- typically involves the alkylation of 1,4-benzenedicarboxaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Benzenedicarboxaldehyde+2Dodecyl bromideK2CO3,DMF1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2,5-bis(dodecyloxy)-
Reduction: 1,4-Benzenedimethanol, 2,5-bis(dodecyloxy)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other polymeric materials due to its ability to form stable linkages.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies:
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- depends on the specific application. In materials science, it acts as a monomer that can form covalent bonds with other monomers to create polymeric structures. In organic synthesis, it serves as an intermediate that can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzenedicarboxylic acid, 2,5-bis(bromomethyl)-
- 1,4-Benzenedicarboxaldehyde, 2,5-bis(methoxy)-
- 1,4-Benzenedicarboxaldehyde, 2,5-bis(ethoxy)-
Uniqueness
1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- is unique due to the presence of long dodecyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains can enhance the solubility of the compound in non-polar solvents and influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
2,5-didodecoxyterephthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-30(28-34)32(26-29(31)27-33)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQFDIIEMNDHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCCCCCC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478487 |
Source


|
| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123415-45-2 |
Source


|
| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)




![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)





